molecular formula C14H12BrNO B14335434 Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl- CAS No. 106038-85-1

Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl-

Cat. No.: B14335434
CAS No.: 106038-85-1
M. Wt: 290.15 g/mol
InChI Key: DWNCSNIUZFEISK-UHFFFAOYSA-N
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Description

Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl- is an organic compound with the molecular formula C13H10BrNO It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by a 4-bromophenyl group, and the methyl group is attached to the imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl- typically involves the condensation reaction between 4-bromobenzaldehyde and 4-methylphenol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as column chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols and related compounds.

Scientific Research Applications

Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-bromo-4-methyl-: A similar compound with a bromine atom in the ortho position.

    Phenol, 2-[(phenylimino)methyl]-4-methyl-: A derivative with a phenyl group instead of a bromophenyl group.

Uniqueness

Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl- is unique due to the presence of the 4-bromophenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

106038-85-1

Molecular Formula

C14H12BrNO

Molecular Weight

290.15 g/mol

IUPAC Name

2-[(4-bromophenyl)iminomethyl]-4-methylphenol

InChI

InChI=1S/C14H12BrNO/c1-10-2-7-14(17)11(8-10)9-16-13-5-3-12(15)4-6-13/h2-9,17H,1H3

InChI Key

DWNCSNIUZFEISK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C=NC2=CC=C(C=C2)Br

Origin of Product

United States

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